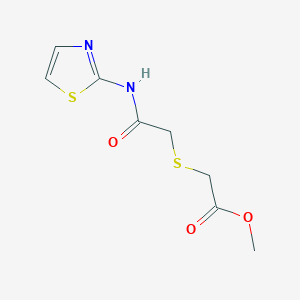

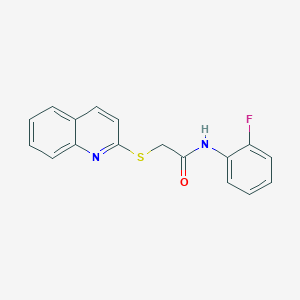

![molecular formula C18H20ClN5O2 B2848876 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide CAS No. 922110-80-3](/img/structure/B2848876.png)

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide” is a chemical compound with the linear formula C20H18ClN5 . It is related to a series of compounds that have been studied for their potential as inhibitors of Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Pyrazolines and their derivatives, like the compound , have been studied for their antioxidant properties . Oxidative stress is linked to disease development, and compounds that can mitigate this stress are valuable in medical research. The compound’s ability to affect malondialdehyde (MDA) levels, a biomarker for oxidative injury, makes it a candidate for further exploration in antioxidant therapies .

Acetylcholinesterase Inhibition

The compound has potential as an acetylcholinesterase (AchE) inhibitor . AchE plays a crucial role in the cholinergic nervous system by hydrolyzing acetylcholine. Inhibitors of AchE are used to treat diseases like Alzheimer’s, where they help increase acetylcholine levels in the brain, potentially improving cognitive function .

Anti-Tubercular Agents

Derivatives of pyrazolines have been designed and synthesized for their anti-tubercular activity . The compound’s structural similarity to these derivatives suggests it could be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This application is particularly relevant given the ongoing challenge of drug-resistant TB strains .

Neuroprotective Effects

Given the compound’s influence on AchE activity, it may also have neuroprotective effects . By modulating enzyme activity, it could protect nerve cells from damage or degeneration, which is a significant concern in conditions like Parkinson’s disease and other neurodegenerative disorders .

Anti-Inflammatory Properties

Pyrazoline derivatives have shown anti-inflammatory properties in various studies. The compound’s ability to modulate biochemical pathways involved in inflammation makes it a potential candidate for the development of new anti-inflammatory drugs .

Antidepressant and Anticonvulsant Effects

The compound may also exhibit antidepressant and anticonvulsant effects . These properties are valuable in the treatment of psychiatric disorders and epilepsy, respectively. The modulation of neurotransmitter systems by the compound could underlie these therapeutic effects .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5O2/c1-12(2)17(25)20-6-7-24-16-15(9-22-24)18(26)23(11-21-16)10-13-4-3-5-14(19)8-13/h3-5,8-9,11-12H,6-7,10H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAULJCXYJXFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![6-oxo-N-phenyl-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2848802.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2848807.png)

![6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2848808.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide](/img/structure/B2848814.png)